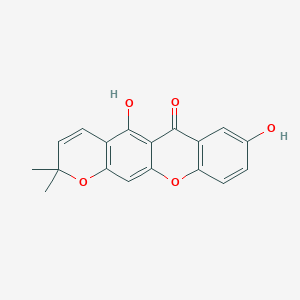
Osajaxanthone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Osajaxanthone is a natural compound that belongs to the xanthone family, which is widely distributed in plants. It has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : Osajaxanthone is synthesized via regioselective coupling reactions, with studies detailing a five-step synthesis starting from 1,3,5-trimethoxybenzene, leading to a 75% yield of osajaxanthone (Mondal, Puranik, & Argade, 2006).
- Chemical Analysis : Research on Garcinia nitida's stem bark led to the isolation of osajaxanthone, with its structure established using NMR spectroscopy and mass spectrometry techniques (Ee et al., 2012).
Biological Activities
- Antioxidative Properties : Osajaxanthone exhibited potential antioxidative damage activity against high glucose-induced damage in human umbilical vein endothelial cells, suggesting its use in oxidative stress-related conditions (Wang et al., 2021).
- Cytotoxic and Anti-Inflammatory Activities : Some xanthones, including osajaxanthone, have shown cytotoxicity against HL-60 cells and significant nitric oxide inhibitory activity, indicating potential applications in cancer and inflammation research (Daud et al., 2020).
Potential Therapeutic Applications
- Antimicrobial Effects : Osajaxanthone, among other compounds isolated from Kielmeyera variabilis, showed moderate to low activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, highlighting its potential as an antimicrobial agent (Coqueiro et al., 2016).
Eigenschaften
CAS-Nummer |
1043-08-9 |
|---|---|
Produktname |
Osajaxanthone |
Molekularformel |
C18H14O5 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
5,8-dihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one |
InChI |
InChI=1S/C18H14O5/c1-18(2)6-5-10-13(23-18)8-14-15(16(10)20)17(21)11-7-9(19)3-4-12(11)22-14/h3-8,19-20H,1-2H3 |
InChI-Schlüssel |
AQJGDWRSGSISRW-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=CC(=C4)O)C |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=CC(=C4)O)C |
Synonyme |
osajaxanthone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



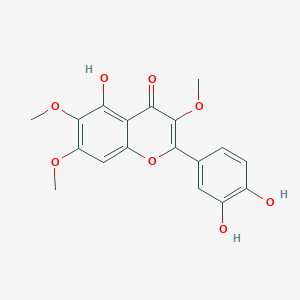
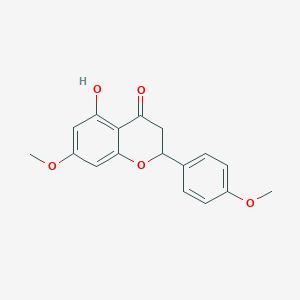
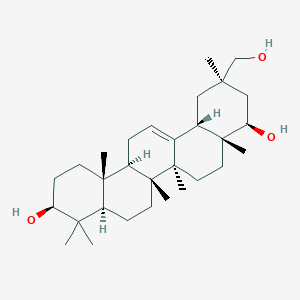
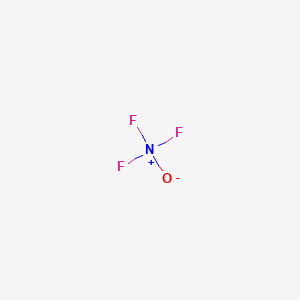
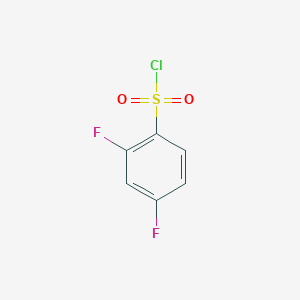
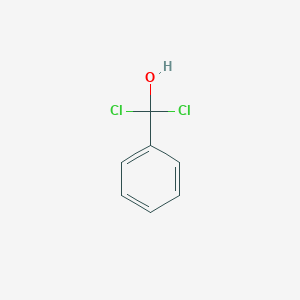
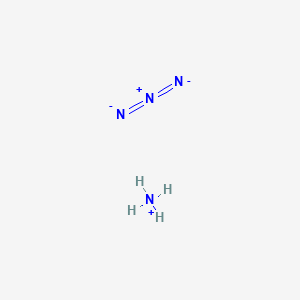

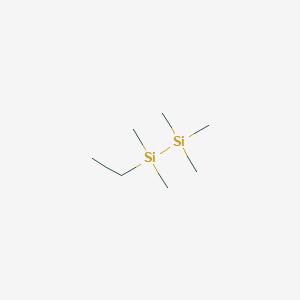
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene](/img/structure/B89362.png)
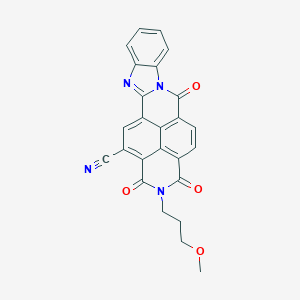
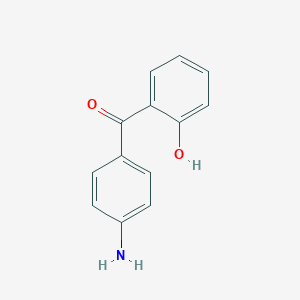
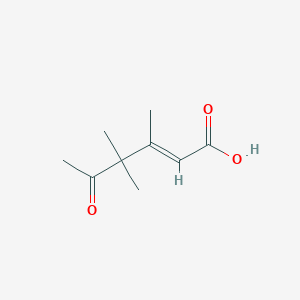
![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B89370.png)